molecular formula C18H19BrN4O B2870641 4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2379973-13-2

4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2870641
CAS No.: 2379973-13-2
M. Wt: 387.281
InChI Key: FMGBRBCOIBHANA-UHFFFAOYSA-N
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Description

This compound is characterized by its unique molecular structure, which includes a bromopyrimidine moiety linked to a piperidine ring and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and benzonitrile derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole
  • 4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
  • N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethylamino-benzamide

Uniqueness

What sets 4-[(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c19-17-10-21-18(22-11-17)24-13-16-5-7-23(8-6-16)12-15-3-1-14(9-20)2-4-15/h1-4,10-11,16H,5-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGBRBCOIBHANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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